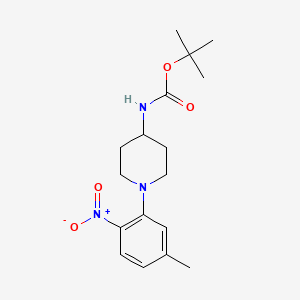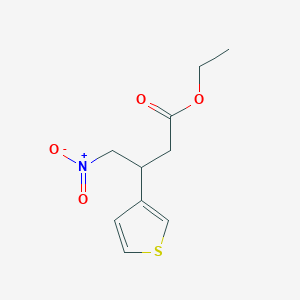
Ethyl 3-(3-thienyl)-4-nitrobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3-thienyl)-4-nitrobutanoate is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-thienyl)-4-nitrobutanoate typically involves the condensation of thiophene derivatives with nitroalkanes under specific conditions. One common method includes the reaction of thiophene-3-carboxaldehyde with nitroethane in the presence of a base, followed by esterification with ethanol. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, yield, and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-(3-thienyl)-4-nitrobutanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Amino derivatives: from reduction of the nitro group.
Carboxylic acids: from hydrolysis of the ester group.
Halogenated thiophenes: from electrophilic substitution reactions.
Aplicaciones Científicas De Investigación
Ethyl 3-(3-thienyl)-4-nitrobutanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory and analgesic effects.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(3-thienyl)-4-nitrobutanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
- Ethyl 2-(4-nitrophenyl)butanoate
- Thiophene-3-carboxaldehyde
- 3-Nitrothiophene
Comparison: Ethyl 3-(3-thienyl)-4-nitrobutanoate is unique due to the presence of both a nitro group and a thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H13NO4S |
|---|---|
Peso molecular |
243.28 g/mol |
Nombre IUPAC |
ethyl 4-nitro-3-thiophen-3-ylbutanoate |
InChI |
InChI=1S/C10H13NO4S/c1-2-15-10(12)5-9(6-11(13)14)8-3-4-16-7-8/h3-4,7,9H,2,5-6H2,1H3 |
Clave InChI |
ZUSSQACKXMCGFT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C[N+](=O)[O-])C1=CSC=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
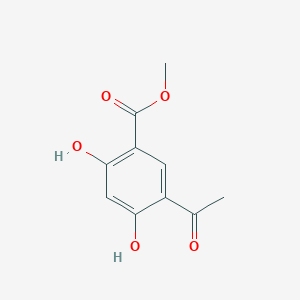
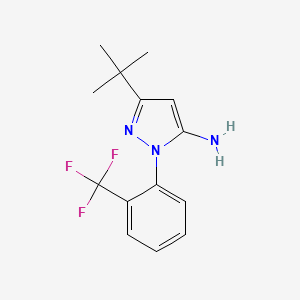
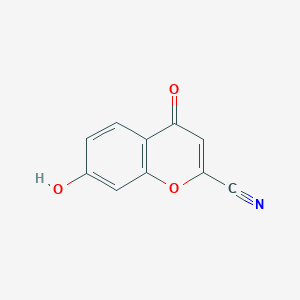
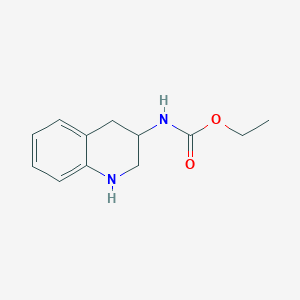
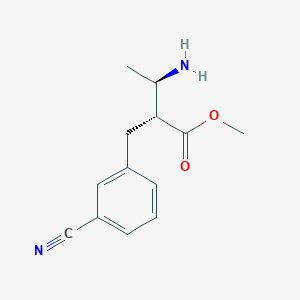
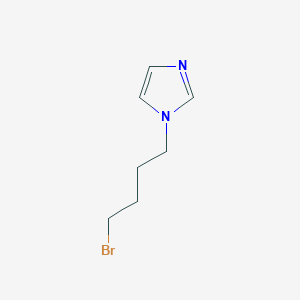
![N-Cyclohexyl-4-[(pyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B8545132.png)
![7-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8545144.png)
![5-Ethyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B8545149.png)
![4-[4-(2-Pyridyl)-piperazin-1-yl]butylamine](/img/structure/B8545159.png)
![3-[6-(4-Fluorophenyl)pyridin-3-yl]propan-1-ol](/img/structure/B8545161.png)
![(R)-2-(benzo[d][1,3]dioxole-6-carboxamido)-4-methylpentanoic Acid](/img/structure/B8545169.png)
![8-[2-(Hydroxymethyl)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8545171.png)
